Product packaging for Phyllanthine(Cat. No.:CAS No. 20072-02-0)

Phyllanthine

Cat. No.: B137656
CAS No.: 20072-02-0
M. Wt: 247.29 g/mol
InChI Key: YKLWRYOORWTCQQ-ZXRVKKJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllanthine, more commonly known in scientific literature as Hypophyllanthin, is a biologically active lignan isolated from various Phyllanthus species. This compound is of significant interest in pharmacological research due to its potent immunomodulating properties . Studies indicate that Hypophyllanthin exhibits a range of effects, including anti-inflammatory, hepatoprotective, and anti-tumor activities, making it a valuable lead compound for investigating new therapeutic pathways, particularly for inflammatory and immune-related diseases . Its mechanisms of action involve the modulation of both cellular and humoral immune responses . Researchers utilize this compound in fundamental and pharmaceutical research to better understand disease mechanisms and identify potential new treatments . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures in humans, nor for any form of personal use. The product is exclusively for use in controlled laboratory research settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₁₇NO₃ B137656 Phyllanthine CAS No. 20072-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWRYOORWTCQQ-ZXRVKKJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942096
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20072-02-0
Record name Phyllanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Purification Methodologies of Phyllanthine

Botanical Sources and Geographic Distribution of Phyllanthine-Containing Species

The genus Phyllanthus encompasses over 700 species with a wide-ranging pantropical distribution. prota4u.org It is predominantly found in Asia, with significant diversity in India, Indo-China, the Philippines, and New Guinea. prota4u.org Africa is home to approximately 100 native species, while the New World, particularly the West Indies and southern Brazil, hosts around 200 species. prota4u.org

This compound has been identified in several species within this genus. Notably, Phyllanthus amarus, found in tropical regions of the Americas, Africa, India, China, Sri Lanka, and Southeast Asia, is a well-documented source of this compound. prota4u.orgwikipedia.org Other species reported to contain this compound include Phyllanthus niruri, Phyllanthus debilis, and Phyllanthus urinaria. prota4u.orgnih.govnih.gov The concentration of this compound and other lignans (B1203133) can vary between species and even within the same species depending on its geographical location. nih.govnih.gov For instance, a study on P. niruri from six different locations in Penang, Malaysia, showed phyllanthin (B192089) concentrations in the methanolic extract ranging from 2.37 to 7.54 mg/g. nih.gov

The table below lists some of the key Phyllanthus species known to contain this compound and their general distribution.

Botanical NameCommon Name(s)Geographic Distribution
Phyllanthus amarusGale of the wind, Carry me seed, StonebreakerTropical regions of the Americas, Africa, India, China, Sri Lanka, Southeast Asia prota4u.orgwikipedia.org
Phyllanthus niruriBhumyamalakiTropical and subtropical regions worldwide nih.govnih.govphytopharmajournal.com
Phyllanthus debilis-Asia, including India and surrounding regions prota4u.org
Phyllanthus urinariaChamber bitter, GripeweedTropical and subtropical regions worldwide prota4u.orgmdpi.com
Phyllanthus maderaspatensisMadras leaf-flowerTropical and subtropical regions of the Old World, including India, Indonesia, Pakistan, Sri Lanka, Africa, and Australia frontiersin.orgglobalresearchonline.net
Phyllanthus virgatus-Asia, including India frontiersin.org

Advanced Extraction Methodologies for this compound from Plant Matrices

The extraction of this compound from its botanical sources is a critical first step in its isolation and study. Various methodologies, ranging from traditional to modern, have been employed to optimize the yield and purity of this lignan (B3055560).

Maceration and Percolation Techniques for Lignan Extraction

Maceration and percolation are conventional solid-liquid extraction methods that have been utilized for obtaining this compound. Maceration involves soaking the powdered plant material in a solvent for a specific period with occasional agitation. rroij.comijpsjournal.com For instance, the leaves of P. amarus have been macerated with calcium carbonate before being percolated with a mixture of n-hexane and ethyl acetate (B1210297). google.com Another approach involves macerating the drug in methanol (B129727) for seven days. rroij.com

Percolation involves the slow passage of a solvent through a column packed with the powdered plant material. ijpsjournal.comijpsjournal.com This method was used to extract phyllanthin from P. amarus leaves using a mixture of n-hexane and ethyl acetate at temperatures ranging from room temperature to 80°C for 10 to 30 hours. google.comgoogle.com The efficiency of these methods can be influenced by the choice of solvent and the duration of extraction. emnuvens.com.br

Microwave-Assisted Extraction (MAE) Enhancements for this compound Yield

Microwave-Assisted Extraction (MAE) is a more modern and efficient technique for extracting natural products. rroij.comresearchgate.net This method uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process and improve yields. rroij.com Research on P. amarus has demonstrated that MAE can produce a higher yield of phyllanthin compared to conventional methods like Soxhlet and maceration. pharmacyjournal.netresearchgate.net

Optimization studies using response surface methodology have been conducted to determine the ideal conditions for MAE of phyllanthin. pharmacyjournal.net For P. amarus, optimal conditions were predicted to be 65% methanol concentration, 60% irradiation power, and a 3-minute extraction time. pharmacyjournal.net Another study on P. niruri found that MAE with 80% methanol resulted in a significantly higher yield of extract and a phyllanthin content of 21.2 ± 1.30 mg/g after further purification. nih.govmdpi.com It has been noted that pre-impregnating the plant material with water can be beneficial for achieving a high recovery of active constituents with MAE. mdpi.com

Supercritical Fluid Extraction (SFE) Considerations for Lignan Recovery

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. researchgate.netfapesp.br This method is advantageous for obtaining extracts free of toxic organic solvents. google.com SFE has been applied to extract phyllanthin and other lignans from P. amarus. researchgate.netfapesp.br

Chromatographic and Other Separation Techniques for this compound Isolation and Purity Enhancement

Following extraction, various chromatographic techniques are essential for the isolation and purification of this compound from the crude extract.

Column Chromatography: This is a fundamental technique used for the separation of compounds. Silica (B1680970) gel is commonly used as the stationary phase, and a mobile phase consisting of a solvent system with increasing polarity, such as n-hexane and ethyl acetate, is used to elute the compounds. google.comgoogle.com The fractions rich in this compound are identified by monitoring with thin-layer chromatography (TLC), combined, and then crystallized to obtain pure this compound. google.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simple, rapid, and cost-effective method for the estimation of phyllanthin. redalyc.org Separation can be achieved on silica gel 60 F254 plates with a mobile phase of hexane (B92381) and ethyl acetate (2:1). redalyc.org The separated compounds can be visualized and quantified by scanning at a specific wavelength, such as 200 nm. redalyc.org A chiral TLC densitometric method has also been developed for the simultaneous quantification of phyllanthin and other lignans in various Phyllanthus species. frontiersin.orgcimap.res.in

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantification and purification of this compound. bbrc.inscialert.net A common method involves using a C18 column with a mobile phase of methanol and water (66:34 v/v) for isocratic elution. scialert.net Another method employs a gradient elution with 0.1% trifluoroacetic acid in water and methanol. mdpi.com The detection is typically performed using a photodiode array (PDA) detector. mdpi.comscialert.net

Other Purification Steps: Before chromatographic separation, preliminary purification steps are often employed. These can include partitioning the crude extract with different solvents of varying polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their solubility. cimap.res.in Alkaline digestion of the plant material has also been shown to enhance the release of phyllanthin. nih.govmdpi.com Furthermore, crystallization of the enriched fractions using solvents like n-hexane, cyclohexane, or methanol is a final step to obtain pure this compound. google.comgoogle.com

Column Chromatography Procedures for this compound Fractionation

Column chromatography is a fundamental technique for the separation and purification of this compound from crude plant extracts. nih.govjetir.org This method relies on the differential partitioning of compounds between a stationary phase, typically silica gel, and a mobile phase, a solvent or solvent mixture. uvic.ca

The general procedure begins with the preparation of a crude extract from the dried and powdered leaves of the plant. google.com This extract is then subjected to column chromatography. google.com A typical stationary phase used is silica gel, and the mobile phase often consists of a gradient of solvents with increasing polarity. nih.govgoogle.com

A common approach involves starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. google.com The fractions are collected sequentially and monitored, often by thin-layer chromatography (TLC), to identify those containing this compound. google.com

Table 1: Exemplary Column Chromatography Systems for this compound Fractionation

Stationary PhaseMobile Phase SystemElution ProfileReference
Silica GelGradient of n-hexane and ethyl acetateThis compound elutes at specific solvent ratios. nih.govgoogle.com
Silica Gel 60 ÅEthyl acetate/hexane (2:1)Used for sub-fractionation of a primary organic fraction. researchgate.net

Researchers have optimized this process to enhance the yield and purity of the isolated this compound. For instance, a patented method describes the use of a silica gel column with a step-wise gradient of n-hexane and ethyl acetate, with fractions rich in this compound being combined for further purification. google.com

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation of natural products like this compound. springernature.comnih.gov This method offers superior resolution and efficiency compared to standard column chromatography. ijcpa.in

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate significant quantities of a specific compound. ijcpa.in Reversed-phase chromatography is a commonly employed mode for the purification of natural products. springernature.comnih.gov

In the context of this compound isolation, a crude or partially purified extract is injected into the preparative HPLC system. The separation is typically carried out on a C18 column, and a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water, is used. phcogj.comlcms.cz The fractions corresponding to the this compound peak are collected using a fraction collector. ijcpa.in The purity of the isolated this compound can be subsequently verified using analytical HPLC. nih.gov The development of a preparative HPLC method often starts with optimizing the separation at an analytical scale and then scaling it up. lcms.cz

Thin-Layer Chromatography (TLC) for Fractionation and Purification

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis and, in some cases, the purification of compounds like this compound. wikipedia.orglibretexts.org It is frequently used to monitor the progress of column chromatography separations and to identify fractions containing the target compound. umich.edu

In TLC, a thin layer of adsorbent material, such as silica gel 60 F254, is coated onto a solid support like a glass plate. wikipedia.orgredalyc.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. wikipedia.org The separation occurs as the mobile phase moves up the plate by capillary action, and different compounds travel at different rates depending on their affinity for the stationary and mobile phases. wikipedia.org

For this compound, a common mobile phase is a mixture of hexane and ethyl acetate. redalyc.org After development, the spots can be visualized under UV light or by using a staining reagent. wikipedia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify this compound by comparing it to a standard. libretexts.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity and has been developed for the simultaneous quantification of this compound and other lignans in Phyllanthus species. nih.govnih.gov

Table 2: TLC Systems for this compound Analysis

Stationary PhaseMobile PhaseDetection MethodApplicationReference
Silica gel 60 F254Hexane: Ethyl Acetate (2:1)10% concentrated sulphuric acid in ethanol (B145695), scanning at 200 nmEstimation of this compound redalyc.org
Chiral TLC platesn-hexane/acetone (B3395972)/1,4-dioxane (B91453) (9:1:0.5)Vanillin/sulfuric acid/ethanol reagent, scanning at 620 nmSimultaneous analysis of phyllanthin and other lignans cimap.res.in

Fractional Crystallization Methods for High Purity this compound

Fractional crystallization is a purification technique that separates compounds based on differences in their solubility and crystallization temperatures from a solution. rcprocess.sewikipedia.org This method can be employed to obtain high-purity crystalline this compound from a concentrated solution. nih.gov

The process typically involves dissolving the crude or partially purified this compound in a suitable solvent at an elevated temperature to create a supersaturated solution. numberanalytics.com As the solution cools slowly, the compound with the lowest solubility will crystallize out first. wikipedia.org The crystals are then separated from the remaining liquid (mother liquor), which contains a higher concentration of impurities. wikipedia.org

For this compound, solvents such as n-hexane, cyclohexane, or methanol have been used for crystallization. google.com One study reported obtaining phyllanthin crystals with a purity of over 98% through recrystallization. nih.gov The process can be repeated to further enhance the purity of the final product. Falling film crystallization is a specific technique where the product flows down the inside surface of cooled vertical tubes, allowing for controlled crystallization. rcprocess.se Another method is solvent fractionation, which uses solvents like hexane or acetone to crystallize high-melting components from a low-viscosity solution. aocs.org

The key steps in fractional crystallization include:

Crystallization: Cooling the solution to induce crystal formation. wikipedia.org

Draining: Removing the impure residual liquid from the crystals. wikipedia.org

This method is particularly useful for obtaining a highly purified solid form of this compound suitable for structural elucidation and other scientific studies. nih.gov

Chemical Synthesis and Analog Generation of Phyllanthine

Total Synthesis Strategies for Phyllanthine

The construction of the complex this compound framework requires precise control over stereochemistry and the strategic assembly of its multiple ring systems.

The absolute stereochemistry of Securinega alkaloids is crucial for their biological function, necessitating enantiospecific synthesis strategies. A common and effective approach involves utilizing a "chiral pool," where a readily available enantiopure starting material is elaborated into the target molecule. For instance, the first enantioselective total synthesis of the related alkaloid (-)-secu'amamine A began with D-proline as the source of chirality. nih.gov Other syntheses have also successfully started from L- or D-proline to access different enantiomers of these alkaloids. acs.org

Beyond the chiral pool approach, catalytic asymmetric methods have been developed to provide a more flexible entry to either enantiomer of the target alkaloid. acs.org One such strategy involves a palladium-catalyzed enantioselective allylation of a cyclic imide, which establishes a key stereocenter early in the synthetic sequence. acs.orgfigshare.com This method relies on a chiral phosphine (B1218219) ligand to induce enantioselectivity, and since the opposite enantiomer of the ligand is often available, it allows for the synthesis of both natural and unnatural forms of the alkaloids. acs.orgfigshare.com These catalytic approaches represent a powerful tool for creating the diverse stereochemical architectures found within the Securinega family. acs.org

A landmark total synthesis of this compound by the Weinreb group highlights the use of powerful and elegant chemical reactions to construct the alkaloid's core structure. acs.orgnih.gov A pivotal step in this synthesis was the formation of the 6-azabicyclo[3.2.1]octane B/C-ring system. acs.org This was achieved through an intramolecular pinacol-type coupling of a ketonitrile intermediate (13) using samarium(II) iodide (SmI₂). acs.orgacs.org This reaction efficiently generates the key bicyclic α-hydroxy ketone intermediate (14), which serves as a common precursor for several Securinega alkaloids. acs.orgcapes.gov.br

With the B/C rings established, the subsequent challenge was the annulation of the A-ring. This was accomplished via a stereoselective imino Diels-Alder reaction. acs.orgrsc.org The bicyclic hydroxyketone (14) was converted into a highly functionalized imine (34), which then underwent a hetero-Diels-Alder cycloaddition with Danishefsky's diene. acs.orgrsc.org This reaction, promoted by the Lewis acid ytterbium triflate (Yb(OTf)₃), effectively constructed the piperidine (B6355638) A-ring, yielding the tricyclic vinylogous amide adduct (35). acs.orgrsc.org The imino Diels-Alder reaction is a well-established method for forming nitrogen-containing six-membered rings and has been applied in the synthesis of numerous alkaloids. wikipedia.orgtsijournals.comtsijournals.com The final D-ring butenolide was then installed through a Wadsworth-Emmons-Horner cyclization to complete the total synthesis of (-)-phyllanthine. rsc.org

Reaction Type Role in this compound Synthesis Key Reagents Intermediate(s) Formed
SmI₂-mediated Intramolecular CouplingConstruction of the bridged B/C-ring systemSamarium(II) Iodide (SmI₂)6-azabicyclo[3.2.1]octane nucleus (14)
Imino Diels-Alder ReactionAnnulation of the A-ring (piperidine)Yb(OTf)₃, Danishefsky's dieneTricyclic vinylogous amide (35)
Wadsworth-Emmons-Horner CyclizationFormation of the D-ring (butenolide)Phosphonate ester, base(-)-Phyllanthine

More recent synthetic strategies have focused on a collective approach, allowing access to a variety of C4-oxygenated Securinega alkaloids, including this compound, from a common set of intermediates. researchgate.netdntb.gov.ua These routes feature sophisticated stereocontrolled oxidation, rearrangement, and epimerization reactions to diversify the piperidine core. researchgate.netdntb.gov.ua For example, in one synthesis, a key tetracyclic intermediate (50) containing a hydroxyl group was generated. nih.gov Mesylation of this alcohol induced a 1,2-amine shift, a type of rearrangement, to furnish the this compound skeleton in high yield. nih.gov This demonstrates how controlled rearrangements can be used to forge the complex connectivity of the target molecule late in the synthesis.

Epimerization, the selective inversion of a single stereocenter, is another critical tool. In the synthesis of this compound analogues, reaction conditions were applied to a tetracyclic intermediate (50) that resulted in the thermodynamically more stable C2-epimerized compound (51). nih.gov This highlights the ability to manipulate the stereochemistry at specific positions to access different diastereomers. Stereocontrolled oxidations are also vital; for instance, the C4 stereochemistry can be inverted using a two-step protocol involving a Mitsunobu reaction, a classic method for stereoinversion of an alcohol. nih.gov These precise stereochemical manipulations are fundamental to the successful synthesis of specific, highly oxygenated Securinega alkaloids like this compound. dntb.gov.ua

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is essential for probing the relationship between its structure and biological activity.

The generation of this compound analogues with modified structures allows researchers to identify the key pharmacophoric elements responsible for its biological effects. Synthetic strategies that provide access to a range of related natural products and their stereoisomers are particularly valuable. dntb.gov.ua By completing the collective total synthesis of various C4-oxygenated securinine-type alkaloids—such as securingines A, C, D, and securitinine, alongside this compound and its epimer—chemists have created a library of compounds. researchgate.netdntb.gov.ua This collection of structurally related molecules with diverse oxidative patterns and stereochemistry around the central piperidine ring provides a powerful platform for systematic biological evaluation and for understanding structure-activity relationships. dntb.gov.ua

The synthesis of 4-epi-phyllanthine, a stereoisomer (epimer) of this compound, has been achieved as part of collective total synthesis efforts targeting C4-oxygenated Securinega alkaloids. researchgate.netdntb.gov.ua These syntheses demonstrate the power of modern synthetic methods to precisely control stereochemistry. A key strategy involves accessing a late-stage intermediate that can be selectively converted into either this compound or its C4-epimer. One reported route involves the inversion of the C4 stereocenter in a tricyclic intermediate (47) via a two-step sequence featuring a Mitsunobu reaction to yield the C4-epimeric alcohol (48). nih.gov This epimerized intermediate is then carried forward through several steps, including methylation, desilylation, and intramolecular aza-Michael addition, to ultimately yield 4-epi-phyllanthine. nih.gov This targeted approach, which diverges from a common intermediate, is an efficient way to generate specific, hard-to-access stereoisomers for comparative studies.

Advanced Analytical Methodologies for Phyllanthine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Phyllanthine

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound due to its high resolution and sensitivity. akjournals.comresearchgate.netakjournals.com It is frequently employed for the separation and quantification of this compound and other related lignans (B1203133) in plant extracts and herbal formulations. akjournals.comscielo.br

Reverse-Phase HPLC (RP-HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. akjournals.comresearchgate.net These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their precision, specificity, linearity, accuracy, and robustness. akjournals.com

A typical RP-HPLC method involves a C8 or C18 column for separation. akjournals.comresearchgate.net For instance, one validated method utilized a Waters Symmetry C8 column (250 mm × 4.6 mm, 5 μm) with a gradient mobile phase consisting of 0.1% orthophosphoric acid in water (solvent A) and a 1:1 mixture of acetonitrile (B52724) and methanol (B129727) (solvent B). akjournals.comresearchgate.net The flow rate is generally maintained around 1.0 mL/min, and detection is often performed using a photodiode array (PDA) detector at approximately 230 nm. akjournals.comresearchgate.netakjournals.com

The linearity of these methods is established by analyzing a series of standard solutions of known concentrations. A good correlation coefficient (typically R² > 0.99) indicates a strong linear relationship between the peak area and the concentration of the analyte. akjournals.comsemanticscholar.org Accuracy is often assessed through recovery studies, where a known amount of standard phyllanthin (B192089) is added to a sample matrix. Average recoveries for phyllanthin are generally expected to be high, for instance, one study reported an average recovery of 99.09%. nih.gov

ParameterTypical Value/RangeSource
Column Reverse-phase C8 or C18 akjournals.comresearchgate.net
Mobile Phase Acetonitrile:Water or Methanol:Water mixtures researchgate.netscialert.net
Flow Rate ~1.0 mL/min akjournals.comscialert.net
Detection Wavelength ~230 nm researchgate.netakjournals.com
**Linearity (R²) **> 0.99 akjournals.comsemanticscholar.org
Recovery ~99% nih.gov

Chiral Densitometric Methods for Lignan (B3055560) Quantification

For the simultaneous analysis of multiple lignans, including this compound and its isomers, chiral densitometric methods coupled with HPTLC have been developed. nih.govcimap.res.in These methods are crucial as many lignans exist as stereoisomers, and their biological activities can differ.

A sensitive and selective HPTLC method using chiral TLC plates has been successfully developed and validated for the simultaneous quantification of phyllanthin, hypophyllanthin (B190393), niranthin (B1253582), and nirtetralin (B1678942). nih.govcimap.res.in This method allows for the effective separation of these closely related lignans. The optimized mobile phase for this separation was a mixture of n-hexane, acetone (B3395972), and 1,4-dioxane (B91453) (9:1:0.5 by volume). nih.govcimap.res.in Densitometric analysis is typically performed in reflection/absorption mode at a specific wavelength, for example, 620 nm after derivatization, to quantify the separated compounds. nih.govcimap.res.in

The calibration curves for these methods demonstrate linearity over a specific concentration range, such as 100–500 ng/band. nih.govcimap.res.in The recovery rates for the lignans are generally high, with reported values of 99.98% for phyllanthin, 100.51% for hypophyllanthin, 99.22% for niranthin, and 98.74% for nirtetralin. nih.govcimap.res.in

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification and Profiling of this compound

HPTLC is a powerful and versatile technique for the quantification and profiling of this compound in plant materials. redalyc.orgcimap.res.in It offers advantages such as simplicity, cost-effectiveness, and high throughput, making it suitable for routine quality control. redalyc.org

Densitometric HPTLC Methods for Simultaneous Lignan Determination

Densitometric HPTLC methods have been developed for the simultaneous quantification of phyllanthin and other compounds like hypophyllanthin, gallic acid, and ellagic acid in P. amarus. nih.gov These methods are validated for precision, repeatability, and accuracy. nih.gov

In a typical method, separation is achieved on silica (B1680970) gel 60 F254 HPTLC plates. redalyc.org The mobile phase composition is optimized to achieve good resolution of the target analytes. For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (2:1) has been used for the separation of phyllanthin. redalyc.org After development, the plates are scanned using a densitometer at a specific wavelength, such as 200 nm, for quantification. redalyc.org The accuracy of such methods is confirmed by recovery studies, with average recoveries for phyllanthin reported to be around 99.09%. nih.gov

ParameterTypical Value/RangeSource
Stationary Phase Silica gel 60 F254 HPTLC plates redalyc.org
Mobile Phase Hexane:Ethyl Acetate (2:1) redalyc.org
Detection Wavelength 200 nm redalyc.org
Recovery ~99.09% nih.gov

TLC-Image Analysis Techniques for Quantitative Determination

A simple and rapid TLC-image analysis method has been developed for the detection and quantification of phyllanthin. cabidigitallibrary.orgresearchgate.net This technique offers a cost-effective alternative to densitometry. The method involves chromatographic separation on a TLC plate, followed by capturing the image of the plate. cabidigitallibrary.orgresearchgate.net The intensity of the spots corresponding to phyllanthin is then analyzed using image analysis software. cabidigitallibrary.orgresearchgate.net

This method has been validated and shows a good linear relationship in the calibration curve over a range of phyllanthin concentrations. cabidigitallibrary.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) for phyllanthin have been reported to be 0.16 and 0.49 µ g/spot , respectively. cabidigitallibrary.orgresearchgate.netresearchgate.net Comparative studies have shown that the results obtained from TLC-image analysis are not significantly different from those obtained using the TLC-densitometric method, indicating its reliability for routine quantification. cabidigitallibrary.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly valuable for the unambiguous identification and precise quantification of phyllanthin, even in complex matrices like plasma. phcogj.comphcogj.com

A simple and rapid UPLC-MS/MS method has been developed for the quantification of phyllanthin in rat plasma. phcogj.comphcogj.com This method utilizes a short C18 column and a mobile phase of aqueous ammonium (B1175870) acetate and acetonitrile. phcogj.comphcogj.com The analysis is performed in a very short time, often less than 2 minutes. phcogj.com

Electrospray ionization (ESI) is commonly used in the positive ion mode for the analysis of phyllanthin. phcogj.com Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. phcogj.com For phyllanthin, a common transition monitored is m/z 436.41 → 355.36. phcogj.com

The method is validated for linearity over a specific concentration range, for example, 0.5–100 ng/mL. phcogj.comphcogj.com The intra- and inter-day precision are typically low (e.g., less than 7.08%), and the accuracy is high (e.g., within ±7.55%), demonstrating the method's reliability. phcogj.comphcogj.com

ParameterTypical Value/RangeSource
Technique UPLC-MS/MS phcogj.com
Ionization Mode ESI Positive phcogj.com
MRM Transition (m/z) 436.41 → 355.36 phcogj.com
Linearity Range 0.5–100 ng/mL phcogj.comphcogj.com
Precision (%RSD) < 7.08% phcogj.comphcogj.com
Accuracy Within ±7.55% phcogj.comphcogj.com

Spectroscopic Techniques for Structural Elucidation in Research Contexts

The precise structural determination of complex organic molecules like this compound is heavily reliant on a suite of advanced spectroscopic techniques. In the context of research, these methods provide invaluable insights into the molecular framework, stereochemistry, and electronic properties of lignans. The following sections will delve into the specific applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Lignan Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of lignans such as this compound. Through various NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), researchers can piece together the intricate connectivity and spatial arrangement of atoms within the molecule.

Complete ¹H and ¹³C NMR data have been instrumental in the definitive assignment of all proton and carbon signals in the this compound structure. scispace.com These assignments are crucial for confirming the core lignan skeleton and the nature and position of its substituents. For instance, ¹H NMR spectra typically reveal signals in both the aromatic and aliphatic regions, corresponding to the phenyl rings and the fused bicyclic system of this compound, respectively. ijprajournal.commasterorganicchemistry.com The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronic effects of adjacent functional groups. In this compound, distinct signals can be observed for the aromatic carbons, the methoxy (B1213986) group carbons, and the aliphatic carbons of the central ring system. ijprajournal.comphcog.com

Below are tables summarizing the reported ¹H and ¹³C NMR chemical shift data for this compound, which are critical for its identification and structural verification in research settings. ijprajournal.comphcog.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Position δ¹H (multiplicity, J in Hz)
2 (2') 6.56 (d, 1.96)
6 (6') 6.64 (d, 1.96)
7 (7') 4.70 (d, 9.0)
8 (8') 2.90 (m)
9α (9'α) 4.15 (dd, 9.0, 7.0)
9β (9'β) 3.80 (dd, 9.0, 5.0)
10 (10') 1.05 (d, 6.0)
3-OCH₃ (3'-OCH₃) 3.82 (s)
4-OCH₃ (4'-OCH₃) 3.84 (s)
5-OCH₃ (5'-OCH₃) 3.86 (s)

Note: The data presented is a compilation from scientific literature and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position δ¹³C
1 (1') 136.1
2 (2') 113.8
3 (3') 148.5
4 (4') 148.9
5 (5') 148.9
6 (6') 108.9
7 (7') 52.5
8 (8') 41.5
9 (9') 72.1
10 (10') 13.5
3-OCH₃ (3'-OCH₃) 56.1
4-OCH₃ (4'-OCH₃) 60.8
5-OCH₃ (5'-OCH₃) 56.1

Note: The data presented is a compilation from scientific literature and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used in the characterization of this compound, providing valuable information about its functional groups and electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comlibretexts.org The IR spectrum of a compound provides a unique "fingerprint" based on its molecular structure. specac.com In the analysis of this compound, which is often found in the extracts of Phyllanthus amarus, FTIR (Fourier Transform Infrared) spectroscopy reveals characteristic absorption bands. futa.edu.ngcabidigitallibrary.org

Key functional groups in this compound that can be identified using IR spectroscopy include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: These are observed just below 3000 cm⁻¹.

C=C stretching (aromatic): These absorptions are found in the 1450-1600 cm⁻¹ region. researchgate.net

C-O stretching (ethers and esters): Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the ether linkages and the lactone ring in the lignan structure. futa.edu.ng

Carbonyl C=O stretching: While this compound itself does not have a carbonyl group, this peak is crucial for distinguishing it from other related compounds that might.

The table below summarizes the expected characteristic IR absorption peaks for a compound with the structural features of this compound.

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-O Stretch (Ether) 1000 - 1300

Note: These are general ranges and specific peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. azooptics.com This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic rings present in this compound. researchgate.net The UV spectrum of this compound in a solvent like methanol typically shows absorption maxima (λmax) that are characteristic of its phenylpropanoid-derived structure.

Research has shown that this compound exhibits distinct absorption peaks in the UV region. The primary absorption is often observed around 230 nm, with a shoulder or a secondary peak around 280 nm. ijprajournal.comphcog.comresearchgate.net The presence of these absorption bands is a key indicator for the presence of lignans in plant extracts and is often used for their quantification. phcog.comresearchgate.netpnrjournal.com However, it is important to note that other lignans, such as hypophyllanthin, have very similar UV spectra, which can make simultaneous quantification by UV spectroscopy alone challenging. pnrjournal.com

Table 4: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm)
Methanol ~230, ~280

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent used.

Molecular and Cellular Mechanisms of Action of Phyllanthine Preclinical and in Vitro Investigations

Immunomodulatory Mechanisms of Phyllanthine

This compound exerts its immunomodulatory effects by influencing the production of key signaling molecules and the function of immune cells. This regulation is critical in controlling the inflammatory response and maintaining immune homeostasis.

This compound has been shown to significantly modulate the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. In various experimental models, this compound has demonstrated the ability to suppress the expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgresearchgate.net

Studies using lipopolysaccharide (LPS)-induced human macrophages have shown that this compound can downregulate the gene expression of TNF-α and IL-1β. frontiersin.orgnih.gov This suppression of cytokine production is a key aspect of its anti-inflammatory activity. nih.govnih.gov The overproduction of these cytokines is associated with the pathogenesis of various inflammatory diseases. bioline.org.brnih.gov Therefore, by inhibiting their release, this compound can help to mitigate excessive inflammation. frontiersin.org

Interactive Table: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Line Inducer Cytokine Effect of this compound Reference
U937 Human Macrophages LPS TNF-α Downregulation of gene and protein expression nih.gov, frontiersin.org
U937 Human Macrophages LPS IL-1β Downregulation of gene and protein expression nih.gov, frontiersin.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.govnih.gov this compound has been found to inhibit this pathway, contributing to its anti-inflammatory effects. frontiersin.orgnih.gov The activation of NF-κB is a central step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. researchgate.net

Research has demonstrated that this compound can suppress the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). nih.gov This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes. nih.gov By interfering with the NF-κB signaling cascade, this compound effectively dampens the inflammatory response at a critical control point. frontiersin.orgnih.gov This inhibition has been observed in LPS-stimulated human macrophages. frontiersin.orgnih.gov

Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling cascades involved in cellular responses to a variety of stimuli, including stress and inflammation. researchgate.netresearchgate.netthermofisher.com this compound has been shown to regulate these pathways, which is another important mechanism underlying its anti-inflammatory and immunomodulatory activities. frontiersin.orgnih.gov

Studies have revealed that this compound can attenuate the phosphorylation of ERK, JNK, and p38 MAPKs in a dose-dependent manner in LPS-induced human macrophages. frontiersin.orgnih.gov The activation of these MAPKs is essential for the production of pro-inflammatory mediators. researchgate.netthermofisher.com Specifically, this compound, along with related lignans (B1203133), has been shown to strongly suppress the phosphorylation of ERK and JNK. frontiersin.org While some related compounds also affect p38, the potent effect of this compound on ERK and JNK is a notable aspect of its mechanism. frontiersin.org

The phosphatidylinositol 3-kinase/Akt (PI3K-Akt) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. nih.govgenome.jpamegroups.org Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. nih.govresearchgate.net this compound has been demonstrated to interfere with the PI3K-Akt signaling pathway, contributing to its therapeutic potential. frontiersin.orgnih.gov

In LPS-stimulated human macrophages, this compound has been shown to attenuate the expression and phosphorylation of Akt. frontiersin.orgnih.gov The PI3K/Akt pathway is known to be involved in the expression of pro-inflammatory markers through the activation of NF-κB. nih.gov By downregulating Akt phosphorylation, this compound can modulate this downstream inflammatory signaling. frontiersin.orgnih.gov This interference with the PI3K-Akt pathway highlights another layer of its multi-targeted anti-inflammatory mechanism. frontiersin.orgnih.gov

This compound and extracts containing it have been observed to modulate the function of various immune cells, which are central to both innate and adaptive immunity. researchgate.net These cells include macrophages, lymphocytes, neutrophils, and monocytes. nih.govdovepress.comnih.govthno.org

Macrophages: As detailed in the preceding sections, this compound significantly impacts macrophage function by inhibiting the production of pro-inflammatory mediators in response to stimuli like LPS. frontiersin.orgnih.gov

Lymphocytes: this compound has been noted for its immunomodulatory effects, which include regulating lymphocyte activity, although specific mechanistic details on direct interactions are a subject of ongoing research. questjournals.org

Monocytes: Monocytes are precursors to macrophages and are crucial for the inflammatory response. nih.govdovepress.com this compound's ability to suppress inflammatory signaling in monocyte-derived macrophages indicates its potential to influence monocyte function and differentiation. frontiersin.orgnih.gov

Anti-inflammatory Pathways Regulated by this compound

The anti-inflammatory effects of this compound are a result of its ability to modulate a network of interconnected signaling pathways. The primary pathways regulated by this compound to exert its anti-inflammatory effects are the NF-κB, MAPK, and PI3K-Akt signaling cascades. frontiersin.orgnih.gov By targeting these key pathways, this compound can effectively downregulate the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov

The integrated effect of this compound on these pathways leads to a comprehensive suppression of the inflammatory response. For instance, the inhibition of the PI3K-Akt pathway can lead to reduced NF-κB activation, and the regulation of MAPK pathways also feeds into the control of NF-κB and other transcription factors that drive inflammatory gene expression. nih.govnih.gov This multi-pronged approach at the molecular level underscores the potent anti-inflammatory properties of this compound observed in preclinical studies.

Interactive Table: Summary of this compound's Anti-inflammatory Mechanisms

Signaling Pathway Key Molecules Affected Downstream Effect Reference
NF-κB p65, IκBα, IKKα/β Decreased transcription of pro-inflammatory genes nih.gov, frontiersin.org
MAPK ERK, JNK, p38 Reduced production of inflammatory mediators nih.gov, frontiersin.org

| PI3K-Akt | Akt | Modulation of NF-κB activation and cell survival | nih.gov, frontiersin.org |

Suppression of Prostaglandin (B15479496) and Nitric Oxide Synthesis

Research has shown that this compound can suppress the synthesis of prostaglandin E2 (PGE2) and nitric oxide (NO). frontiersin.orgpsu.edu In studies using lipopolysaccharide (LPS)-induced human macrophages, this compound demonstrated the ability to downregulate the production of these inflammatory mediators. frontiersin.org This suppression is critical as both PGE2 and NO are key players in the inflammatory cascade. While some studies suggest a direct interaction between NO and prostaglandin endoperoxide synthase (PGHS), the enzyme responsible for prostaglandin synthesis, the precise mechanism of how this compound influences this is still under investigation. psu.edu It is known that various flavonoids can inhibit the transcriptional activation of inducible nitric oxide synthase (iNOS), the enzyme that produces NO, and this may be a pathway through which this compound exerts its effects. nih.gov

Inhibition of Inflammatory Mediators (e.g., COX-2, NOX, LOX)

This compound has been found to inhibit the protein and gene levels of cyclooxygenase-2 (COX-2). frontiersin.org COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) during inflammation. nih.govd-nb.info By inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory molecules. frontiersin.org The dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is considered a promising strategy for developing safer anti-inflammatory drugs, as it targets two major pathways in the arachidonic acid cascade. nih.govd-nb.inforesearchgate.net Furthermore, there is growing interest in compounds that can act as triple inhibitors of COX, LOX, and NADPH oxidase (NOX), another enzyme involved in inflammatory responses. researchgate.netresearchgate.net

Crosstalk with Nrf2 Signaling in Anti-inflammatory Responses

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant and anti-inflammatory responses. mdpi.comnih.govnih.gov Activation of Nrf2 leads to the expression of a wide array of antioxidant and detoxifying genes, which in turn helps to mitigate inflammation. mdpi.commdpi.com There is significant crosstalk between the Nrf2 and NF-κB signaling pathways, with Nrf2 activation generally leading to the suppression of NF-κB, a key transcription factor for pro-inflammatory genes. nih.govmdpi.comfrontiersin.org this compound's anti-inflammatory effects are believed to be at least partially mediated through its interaction with the Nrf2 pathway. By activating Nrf2, this compound can enhance the expression of anti-inflammatory mediators and suppress pro-inflammatory signaling. mdpi.comfrontiersin.org

Antioxidant Mechanisms of this compound

This compound exhibits potent antioxidant properties through various mechanisms, including direct radical scavenging and enhancement of the body's own antioxidant defense systems.

Direct Free Radical Scavenging Capabilities

Studies have demonstrated that this compound possesses direct free radical scavenging activity. ijpbs.comresearchgate.net It has been shown to effectively scavenge hydroxyl radicals and other reactive oxygen species (ROS). ijpbs.com The ability of a compound to donate an electron to a free radical, thereby neutralizing it, is a key measure of its antioxidant capacity. biotech-asia.org Assays such as the DPPH (2,2-Diphenyl-1-Picryhydrazyl) radical scavenging assay have confirmed the ability of this compound to act as a free radical scavenger. researchgate.netajol.infoscirp.org This direct scavenging action helps to protect cells from the damaging effects of oxidative stress. mdpi.com

Protection against Oxidative Stress-Induced Cellular Damage

The culmination of this compound's antioxidant activities is the protection of cells from damage induced by oxidative stress. nih.gov Oxidative stress, characterized by an overproduction of ROS, can lead to lipid peroxidation, DNA damage, and ultimately cell death. dovepress.com this compound has been shown to antagonize the effects of toxins that cause an increase in intracellular ROS and lipid peroxidation. nih.gov By mitigating oxidative damage, this compound helps to maintain cellular integrity and function. nih.govnih.gov

Table of Research Findings on this compound's Mechanisms

Mechanism Key Findings References
Suppression of Prostaglandin and Nitric Oxide Synthesis Downregulates the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in LPS-induced human macrophages. frontiersin.orgpsu.edu
Inhibition of Inflammatory Mediators Inhibits the protein and gene levels of cyclooxygenase-2 (COX-2). frontiersin.org
Crosstalk with Nrf2 Signaling Activates the Nrf2 signaling pathway, leading to enhanced expression of anti-inflammatory mediators. mdpi.comfrontiersin.org
Direct Free Radical Scavenging Exhibits direct scavenging activity against hydroxyl radicals and other reactive oxygen species. ijpbs.comresearchgate.net
Enhancement of Endogenous Antioxidant Enzymes Restores the activity of Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione Reductase (GR). nih.govxiahepublishing.com
Protection Against Cellular Damage Protects against ethanol-induced oxidative stress and cellular damage in rat hepatocytes. nih.gov

Anticancer Mechanisms of this compound in Preclinical Cell Line Models

This compound, a prominent lignan (B3055560) found in plants of the Phyllanthus species, has been the subject of numerous preclinical and in vitro investigations to elucidate its potential as an anticancer agent. These studies have revealed that this compound exerts its effects through a variety of molecular and cellular mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cellular proliferation and cell cycle progression, prevention of cancer cell invasion and migration, and the modulation of critical oncogenic signaling pathways.

Induction of Apoptosis in Cancer Cell Lines

A fundamental mechanism by which this compound exerts its anticancer activity is through the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. Research has demonstrated that this compound can effectively trigger this self-destruction process in malignant cells while showing minimal toxicity to normal cells. For instance, studies have confirmed that this compound inhibits the viability of MOLT-4 human leukemia cells and HCT116 human colon cancer cells by inducing apoptosis. medchemexpress.comx-mol.netnih.gov Furthermore, this compound has been observed to enhance the apoptotic effects of conventional chemotherapy drugs like doxorubicin (B1662922) in drug-resistant breast cancer cell lines. research-nexus.netacs.org

Intrinsic and Extrinsic Apoptotic Pathway Modulation

Apoptosis is primarily regulated by two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. teachmeanatomy.infoassaygenie.comthermofisher.com Evidence suggests that this compound can modulate components of both pathways to induce cancer cell death. The intrinsic pathway is initiated by intracellular stress and is controlled by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. researchgate.netresearchgate.net this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in MOLT-4 leukemia cells. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.

The extrinsic pathway is activated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of a caspase cascade. researchgate.netresearchgate.net While direct activation of death receptors by this compound is not fully elucidated, its ability to activate caspase-8 in HCT116 colon cancer cells points towards an involvement of the extrinsic pathway. x-mol.netresearchgate.net Caspase-8 is a key initiator caspase in the extrinsic pathway, and its activation can also lead to the cleavage of Bid, a protein that links the extrinsic and intrinsic pathways, thereby amplifying the apoptotic signal.

Caspase Activation and Mitochondrial Membrane Potential Dynamics

Caspases are a family of proteases that execute the process of apoptosis. teachmeanatomy.info this compound-induced apoptosis is characterized by the activation of these critical enzymes. In HCT116 cells, treatment with this compound resulted in a concentration-dependent increase in the activities of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7). x-mol.netresearchgate.net The activation of caspase-9 is a hallmark of the intrinsic pathway, occurring after the release of cytochrome c from the mitochondria. plos.org Indeed, studies have shown that this compound treatment leads to the upregulation of cytochrome c in the cytosol of HCT116 cells. x-mol.netresearchgate.net

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). plos.org Investigations have demonstrated that this compound induces a loss of MMP in MOLT-4 leukemia cells. nih.govresearchgate.net This depolarization of the mitochondrial membrane is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors and subsequent caspase activation. tjpr.org Studies on alcohol-induced liver cell death further support this compound's role in mitigating mitochondrial dysfunction and inhibiting the activation of caspase-3/7. tjpr.org

Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to inhibit the uncontrolled proliferation of cancer cells by arresting the cell cycle at various checkpoints. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. researchgate.netnih.gov By halting the progression of the cell cycle, this compound prevents cancer cells from dividing and expanding.

Preclinical studies have shown that this compound can induce cell cycle arrest in a cell-type-dependent manner. For example, in some cancer cell lines, this compound has been observed to cause an arrest at the G1/S or G2/M phase of the cell cycle. nih.govplos.org In a study involving doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound treatment led to a significant increase in the proportion of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. acs.org This indicates that this compound can re-sensitize resistant cancer cells to chemotherapy by modulating cell cycle progression.

Anti-Invasion and Anti-Migration Effects in Cancer Cells

The ability of cancer cells to invade surrounding tissues and migrate to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. researchgate.net this compound has demonstrated the potential to inhibit these critical steps in the metastatic cascade. In vitro studies have shown that this compound can effectively inhibit the migration and invasion of MOLT-4 leukemia cells. medchemexpress.comnih.govmedchemexpress.com

Furthermore, in models of aggressive, drug-resistant breast cancer, this compound has been found to exert anti-migratory and anti-invasive effects. research-nexus.netacs.org This activity is associated with the suppression of key proteins involved in cell adhesion and migration, such as N-cadherin and β-catenin. research-nexus.netacs.orgresearchgate.net The downregulation of these molecules suggests that this compound can interfere with the epithelial-to-mesenchymal transition (EMT), a cellular program that is crucial for cancer cell invasion and metastasis.

Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/AKT, MAPKs, NF-κB, Wnt)

The anticancer effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways that are aberrantly activated in cancer to promote cell survival, proliferation, and metastasis. researchgate.net

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in various cancers. cusabio.com this compound has been shown to inhibit the phosphorylation and activation of Akt in MOLT-4 leukemia cells and doxorubicin-resistant breast cancer cells, thereby suppressing this pro-survival pathway. nih.govacs.orgresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, JNK, and p38, regulate a wide range of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov this compound has been found to modulate MAPK signaling, often by inhibiting the activation of pro-survival kinases like ERK and activating pro-apoptotic kinases like JNK and p38 in a context-dependent manner. nih.govresearchgate.net In MOLT-4 cells, this compound specifically inhibits the JNK signaling pathway. nih.gov

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.gov this compound has been demonstrated to be a potent inhibitor of the NF-κB pathway. It can suppress the phosphorylation of key upstream kinases like IKKα/β and the inhibitory protein IκBα, thereby preventing the nuclear translocation and activation of NF-κB. medchemexpress.comnih.govresearchgate.net

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is strongly associated with the development and progression of many cancers, including the maintenance of cancer stem cells. frontiersin.orgmdpi.comamegroups.org this compound has been identified as a modulator of this pathway. It has been shown to suppress the expression of β-catenin, the central effector of the canonical Wnt pathway, in resistant breast cancer cells. research-nexus.netacs.org Additionally, this compound is reported to target the Wnt/β-catenin pathway in breast cancer stem cells, suggesting a potential to eradicate the root of tumor recurrence. humanjournals.com

Table 1: Summary of Preclinical Anticancer Mechanisms of this compound in Cell Line Models

Mechanism Specific Effect Cancer Cell Line(s) Key Molecular Observations Reference(s)
Induction of Apoptosis Triggers programmed cell death MOLT-4 (Leukemia), HCT116 (Colon), MCF-7/ADR (Breast) Increased Bax/Bcl-2 ratio, Caspase-3/7, -8, -9 activation, Cytochrome c release medchemexpress.comx-mol.netnih.govresearch-nexus.netacs.orgresearchgate.netresearchgate.net
Mitochondrial Dysfunction Induces loss of mitochondrial membrane potential MOLT-4 (Leukemia) Depolarization of mitochondrial membrane nih.govresearchgate.nettjpr.org
Cell Cycle Arrest Halts cell cycle progression PC-3 (Prostate), MeWo (Melanoma), MCF-7/ADR (Breast) G0/G1, G1/S, or G2/M phase arrest acs.orgnih.govplos.org
Anti-Invasion & Anti-Migration Inhibits cancer cell motility MOLT-4 (Leukemia), MCF-7/ADR (Breast) Suppression of N-cadherin and β-catenin medchemexpress.comnih.govresearch-nexus.netacs.orgmedchemexpress.comresearchgate.net
Modulation of Signaling Pathways Inhibition of PI3K/AKT pathway MOLT-4 (Leukemia), MCF-7/ADR (Breast) Decreased phosphorylation of Akt nih.govacs.orgresearchgate.net
Modulation of MAPK pathways MOLT-4 (Leukemia) Inhibition of JNK signaling nih.govresearchgate.net
Inhibition of NF-κB pathway U937 (Macrophage-like), MOLT-4 (Leukemia) Decreased phosphorylation of IKKα/β and IκBα medchemexpress.comnih.govresearchgate.net
Inhibition of Wnt/β-catenin pathway MCF-7/ADR (Breast) Suppression of β-catenin expression research-nexus.netacs.orghumanjournals.com

Table 2: Compound Names Mentioned in the Article

Compound Name
5′Fluorouracil
Akt
Bak
Bax
Bcl-2
β-catenin
Bid
Caspase-3
Caspase-7
Caspase-8
Caspase-9
Cytochrome c
Doxorubicin
ERK
IκBα
IKKα/β
JNK
N-cadherin
NF-κB
p38

Antiviral Mechanisms of this compound in Cellular Models

Anti-Hepatitis B Virus (HBV) Surface Antigen Activity In Vitro

This compound, a prominent lignan found in plants of the Phyllanthus genus, has been investigated for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). In vitro studies have explored its effects on HBV surface antigen (HBsAg), a key biomarker for HBV infection.

An aqueous extract of Phyllanthus niruri, which contains this compound, has demonstrated the ability to bind to HBsAg in vitro. nih.gov This interaction is a crucial preliminary step in potentially neutralizing the virus or inhibiting its entry into host cells. Further research using human hepatoma cell lines, such as HepG2/C3A, which are capable of supporting HBV replication, has been employed to evaluate the anti-HBV activity of compounds isolated from P. niruri. ajol.info Studies on these cell models have shown that extracts from the plant can inhibit the production and secretion of HBsAg. ajol.infofrontiersin.org For instance, one study reported that an ethanol (B145695) fraction of P. niruri inhibited the growth of HBV-infected HepG2/C3A cells, although it did not seem to affect HBV DNA replication directly. ajol.info This suggests that the mechanism of action might be related to the inhibition of HBsAg expression or secretion rather than a direct impact on viral replication. ajol.infofrontiersin.org The current therapeutic goal for chronic HBV infection is the functional cure, which includes the clearance of HBsAg from the serum. mdpi.com

It is important to note that while extracts of Phyllanthus species have shown anti-HBV activity, some studies indicate that the active component responsible for this effect may not be solely this compound or other well-known lignans. ajol.info For example, one study suggested that the active component in an ethanol fraction of P. niruri that inhibited HBV was not ellagic acid, another compound found in the plant. ajol.info

Table 1: In Vitro Anti-HBsAg Activity of Phyllanthus Extracts

Cell LineExtract/CompoundObserved EffectReference
N/AAqueous extract of Phyllanthus niruriBinds to Hepatitis B virus surface antigen (HBsAg) in vitro. nih.gov
HepG2/C3AEthanol fraction of Phyllanthus niruriInhibited the growth of HBV-infected cells. ajol.info
HepG2.2.15Hydroxytyrosol (from Lindernia ruellioides)Inhibited HBsAg with an IC50 of 4.02 mg/L. mdpi.com

Hepatoprotective Mechanisms of this compound

Role in Reducing Oxidative Hepatic Damage

This compound has demonstrated significant hepatoprotective effects by mitigating oxidative damage to the liver. phytojournal.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key factor in the pathogenesis of various liver injuries. nih.gov

In preclinical models of liver toxicity induced by agents like carbon tetrachloride (CCl4) and ethanol, this compound has been shown to counteract the damaging effects. phytojournal.comnih.gov Oral administration of CCl4 in mice leads to a significant increase in lipid peroxidation, a marker of oxidative damage to cellular membranes. phytojournal.com Treatment with this compound has been found to significantly reduce the levels of lipid peroxidation. phytojournal.comnih.gov Similarly, in ethanol-induced liver injury, which also elevates lipid peroxidation, co-treatment with Phyllanthus amarus extract, containing this compound, markedly lowered these levels. nih.gov

The protective mechanism of this compound is largely attributed to its antioxidant properties. phytojournal.com It scavenges free radicals generated within hepatic cells, thereby preventing them from causing damage to vital cellular components like lipids, proteins, and DNA. phytojournal.comresearchgate.net By reducing the oxidative burden, this compound helps to preserve the structural and functional integrity of hepatocytes. researchgate.net

Modulation of Hepatic Antioxidant Defense Systems

Beyond its direct free-radical scavenging activity, this compound also exerts its hepatoprotective effects by modulating the endogenous antioxidant defense systems within the liver. japsonline.com This system comprises both enzymatic and non-enzymatic antioxidants that work in concert to neutralize ROS. pensoft.net

Studies have shown that exposure to hepatotoxins like CCl4 and ethanol leads to a significant depletion of the liver's natural antioxidant reserves. phytojournal.comnih.gov Specifically, the levels of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as the non-enzymatic antioxidant glutathione (GSH), are markedly reduced. nih.govpensoft.net

Treatment with this compound or extracts containing it has been shown to restore the levels of these crucial defense components. nih.govpensoft.net In rats with ethanol-induced liver damage, treatment with a methanolic extract of P. amarus significantly enhanced the reduced levels of hepatic SOD, CAT, and GSH. nih.gov Similarly, in CCl4-treated mice, this compound treatment mitigated the decrease in both enzymatic and non-enzymatic antioxidants. phytojournal.com By bolstering the liver's intrinsic antioxidant capacity, this compound enhances its ability to cope with oxidative stress and protect against cellular injury. frontiersin.orgnih.gov

Table 2: Effect of this compound-Containing Extracts on Hepatic Oxidative Stress Markers

Animal ModelInducing AgentParameterEffect of TreatmentReference
MiceCarbon Tetrachloride (CCl4)Lipid PeroxidationSignificantly mitigated increase. phytojournal.com
MiceCarbon Tetrachloride (CCl4)Enzymatic & Non-enzymatic AntioxidantsMitigated the decrease. phytojournal.com
RatsEthanolLipid PeroxidationSignificantly reduced. nih.gov
RatsEthanolSuperoxide Dismutase (SOD)Significantly enhanced. nih.gov
RatsEthanolCatalase (CAT)Significantly enhanced. nih.gov
RatsEthanolReduced Glutathione (GSH)Significantly enhanced. nih.gov

Antiallergic Mechanisms of this compound

Antihistamine Activity via Histamine (B1213489) H1 Receptor (H1R) Modulation

The histamine H1 receptor (H1R) is a G-protein-coupled receptor that plays a central role in mediating allergic responses. nih.govnews-medical.net Activation of H1R by histamine leads to classic allergy symptoms such as itching, vasodilation, and bronchoconstriction. news-medical.netbiomedpharmajournal.org Antihistamines, which are typically H1 receptor antagonists or inverse agonists, work by blocking the action of histamine at this receptor. nih.govwikipedia.org

While direct studies on this compound's interaction with the H1 receptor are limited, the antiallergic potential of plant extracts containing this compound suggests a possible modulatory role. The primary mechanism of action for antihistamines in treating allergic diseases is the competitive antagonism of histamine binding to H1 receptors. nih.gov Many modern antihistamines are classified as inverse agonists, meaning they stabilize the inactive conformation of the H1 receptor, thereby reducing its basal activity even in the absence of histamine. nih.gov

The antiallergic effects of some H1-antihistamines are not solely due to H1-receptor antagonism but also involve other anti-inflammatory actions. nih.gov Given that some first-generation H1-antihistamines have additional pharmacological effects, it is plausible that compounds like this compound could exert antiallergic effects through various mechanisms, including potential modulation of the H1 receptor or downstream signaling pathways. nih.gov

Inhibition of Allergy Marker Release from Mast Cells

Preclinical and in vitro studies have explored the potential of various natural compounds to inhibit the release of allergy markers from mast cells. Mast cell degranulation releases mediators like histamine, leukotrienes, and prostaglandins, which contribute to allergic reactions. nih.gov

One area of research focuses on compounds that can interfere with the signaling pathways that trigger mast cell activation. For instance, some compounds have been shown to inhibit the release of histamine and other inflammatory mediators from mast cells in a dose-dependent manner. nih.gov The activation of mast cells via the high-affinity IgE receptor (FcεRI) is a critical step in allergic responses. mdpi.com When multivalent allergens cross-link IgE bound to FcεRI, it triggers the release of preformed mediators such as histamine and the synthesis of other inflammatory molecules. mdpi.comresearchgate.net

Studies on various natural extracts and their constituents have demonstrated inhibitory effects on mast cell degranulation. For example, certain compounds have been observed to reduce the release of β-hexosaminidase (β-hex), histamine, IL-4, and TNF-α. nih.gov In some cases, this inhibition is achieved by targeting key components of the degranulation signaling pathway. nih.gov Another example is the inhibition of IgE-mediated release of histamine, β-hex, leukotrienes, and prostaglandin D. nih.gov

The table below summarizes the effects of certain compounds on the release of allergy markers from mast cells, as observed in preclinical studies.

Table 1: Investigated Compounds and their Effects on Mast Cell Mediator Release

Investigated Compound Mast Cell Line/Model Observed Effect
Tryptanthrin Human mast cell line (HMC-1) Inhibited mast cell proliferation and regulated the TSLP signaling pathway. biomolther.org
Jawoongo Mouse skin lesions Reduced skin thickness and mast cell infiltration. biomolther.org
Alpinia intermedia (AI) extract PAM212 keratinocytes, bone marrow-derived cultured mast cells Inhibited TSLP expression and mast cell degranulation. biomolther.org
Resveratrol IgE-sensitized mice Inhibited the IgE-mediated release of histamine, β-hex, leukotrienes, and prostaglandin D. nih.gov
Salvinorin A Not specified Inhibited mast cell degranulation (reduction in β-hex, histamine, IL-4, and TNF-α release). nih.gov

Renoprotective Mechanisms of this compound (Preclinical In Vitro and In Vivo)

Potential Molecular Mechanisms in Nephrolithiasis Prevention

Nephrolithiasis, or kidney stone disease, is a multifactorial condition characterized by the formation of mineral deposits in the urinary tract. mdpi.comnih.gov The most common type of kidney stone is composed of calcium oxalate (B1200264). mdpi.com The formation of these stones is a complex process involving several stages: urine supersaturation, crystal nucleation, growth, aggregation, and retention within the kidney. mdpi.comnih.gov

Several natural compounds and dietary plants have been investigated for their potential to prevent kidney stone formation through various molecular mechanisms. mdpi.com These mechanisms often involve:

Inhibition of crystal formation and growth: Some compounds can directly interfere with the nucleation and aggregation of calcium oxalate crystals. mdpi.comgsconlinepress.com

Diuretic effects: Increasing urine volume can help to flush out small crystals before they can grow and aggregate. mdpi.comgsconlinepress.com

Modulation of urinary composition: This can include increasing the excretion of citrate (B86180), a known inhibitor of calcium oxalate crystallization, and decreasing the urinary excretion of calcium and oxalate. mdpi.com

Antioxidant and anti-inflammatory effects: Oxidative stress and inflammation are believed to play a role in renal cell injury, which can promote crystal adhesion to tubular epithelial cells. frontiersin.org

Cytoprotective and nephroprotective effects: Protecting renal cells from damage can prevent the creation of sites where crystals can attach and grow. mdpi.com

Research into the molecular mechanisms of plant extracts has identified several phytochemicals, such as flavonoids and polyphenols, that may contribute to the prevention of urolithiasis. mdpi.com For instance, some plant extracts have been shown to inhibit the formation of calcium oxalate crystals in vitro and to reduce hyperoxaluria (excess oxalate in the urine) in animal models. mdpi.com

The table below summarizes some of the proposed molecular mechanisms by which certain natural products may help prevent nephrolithiasis.

Table 3: Potential Molecular Mechanisms in Nephrolithiasis Prevention

Mechanism Description
Inhibition of Crystallization Directly interferes with the nucleation, growth, and aggregation of calcium oxalate crystals. mdpi.comgsconlinepress.com
Diuresis Increases urine output, helping to flush out minerals and small crystals. mdpi.com
Modulation of Urinary Ions Increases urinary citrate and magnesium (inhibitors) and decreases urinary calcium and oxalate (promoters). mdpi.com
Antioxidant Activity Reduces oxidative stress and protects renal cells from damage. frontiersin.org

Other Investigated Preclinical Mechanistic Effects (e.g., Anti-Diabetic, Neuroprotective, Anti-Osteoporotic)

Beyond the previously discussed areas, preclinical research has explored other potential therapeutic effects of various natural compounds, including anti-diabetic, neuroprotective, and anti-osteoporotic actions.

Anti-Diabetic Effects: Several phytochemicals have been investigated for their potential to manage diabetes. frontiersin.org In silico and in vivo studies on compounds from plants like Phyllanthus emblica have shown promise. nih.govnih.gov For instance, quercetin, a flavonoid found in this plant, demonstrated antihyperglycemic effects in streptozotocin-induced diabetic rats by improving glucose, cholesterol, and triglyceride levels. nih.gov The mechanisms underlying the anti-diabetic effects of many plant-derived compounds include inhibiting enzymes like α-glucosidase and α-amylase, enhancing insulin (B600854) sensitivity and secretion, and protecting pancreatic β-cells. frontiersin.org

Neuroprotective Effects: Neurodegenerative diseases like Alzheimer's have prompted research into neuroprotective agents. ub.edu Preclinical studies, often using animal models, are crucial for identifying promising compounds. nih.govexplorationpub.com Some natural compounds have shown neuroprotective and anti-inflammatory effects in murine models of Alzheimer's disease. ub.edu The mechanisms of action can involve reducing neuroinflammation, protecting against neuronal death, and preserving neuronal function. ub.edumdpi.com

Anti-Osteoporotic Effects: Osteoporosis is a condition characterized by reduced bone mineral density and an increased risk of fractures. researchgate.net Preclinical studies, often using ovariectomized (OVX) animal models to mimic postmenopausal osteoporosis, have investigated the bone-protective effects of various compounds. nih.gov Some natural compounds have shown the ability to increase bone mineral density and improve bone architecture in these models. nih.gov The mechanisms can involve promoting osteoblast differentiation (bone formation) and inhibiting osteoclast activity (bone resorption). researchgate.netmdpi.com For example, some peptides have been shown to stimulate osteoblast differentiation through the BMP signaling pathway. nih.gov

The table below provides a summary of these other investigated preclinical effects.

Table 4: Other Investigated Preclinical Mechanistic Effects

Therapeutic Area Investigated Effect Example Compound/Extract Model/System Potential Mechanism of Action
Anti-Diabetic Antihyperglycemic Quercetin from Phyllanthus emblica Streptozotocin-induced diabetic rats Improved glucose, cholesterol, and triglyceride profiles. nih.gov
Neuroprotective Protection against neurodegeneration Novel sEH inhibitor Murine models of Alzheimer's disease Neuroprotective and anti-inflammatory effects, preservation of neuronal function. ub.edu

| Anti-Osteoporotic | Bone protection | Peptides from Mytilus edulis | Ovariectomized mice | Increased bone mineral density, stimulation of osteoblast differentiation. nih.gov |

Structure Activity Relationship Sar Studies of Phyllanthine and Its Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Identifying the pharmacophore of phyllanthine is a key step toward designing more potent and specific analogues.

Studies suggest that the core structure of this compound, a 1,4-diphenylbutane (B89690) derivative with substitutions at the C-2 and C-3 positions, is fundamental to its activity. acs.org For its anti-Hepatitis C Virus (HCV) activity, specifically the inhibition of the NS3/4A protease, the 1,4-diphenyl butane (B89635) scaffold is considered a vital part of the pharmacophore. acs.org Rational, structure-based design approaches have been employed to create congeners, indicating that specific interactions with the target enzyme are known and can be optimized. acs.org

For other biological activities, different structural features may be important. For instance, in the context of anti-diabetic action, pharmacophore modeling has been used to analyze the affinity of phyllanthin (B192089) for the enzyme aldose reductase. meddocsonline.org This type of analysis helps to identify the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding of the molecule to its target, thereby defining the pharmacophoric requirements for that particular effect.

Furthermore, the lactone ring, a common feature in many bioactive natural products, is often a key active site for interacting with target proteins. researchgate.net In related terpenoid lactones, this ring is directly involved in the compound's mechanism of action, often through the donation of an allylic hydrogen from a nearby carbon, which is crucial for free radical scavenging and antioxidant effects. researchgate.net This suggests that the butyrolactone moiety in this compound is likely a critical component of its pharmacophore for antioxidant and potentially other related activities.

Impact of Structural Modifications on Efficacy and Selectivity of this compound Analogues

Modifying the structure of this compound, either through synthesis of analogues or by creating derivatives, has a profound impact on its biological profile. These modifications can enhance potency, improve selectivity, or alter physicochemical properties like solubility.

A significant example is the development of a water-soluble congener of this compound for anti-HCV activity. By employing Stobbe condensation to create derivatives, a dicarboxylic acid analogue (annotated as D8) was synthesized. acs.org This structural modification involved replacing the methyloxymethylene substituents at C-2 and C-3 with groups that could be converted to carboxylic acids. The resulting compound, D8, not only showed more potent inhibition of the HCV NS3 protease in vitro but also exhibited improved water solubility and systemic bioavailability compared to the parent phyllanthin molecule. acs.org This demonstrates that targeted modification of the substituent groups on the central butane core can lead to superior drug-like properties.

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor influencing biological activity. nih.govmhmedical.com The total synthesis of both this compound and its stereoisomer, 4-epi-phyllanthine, has been achieved, allowing for the investigation of the importance of the specific stereoconfiguration at the C4 position. researchgate.net Generally, in drug action, different stereoisomers of a chiral molecule can exhibit significant differences in potency, metabolism, and target binding because biological systems, such as enzymes and receptors, are themselves chiral. nih.govscribd.com

Studies on structurally related arylnaphthalene lignan (B3055560) lactones, such as the phyllanthusmins, further inform the potential impact of modifications. In these compounds, derivatization of the carbohydrate moieties revealed that acetylated and methylated analogues had increased anticancer potency compared to those with unsubstituted sugars. nih.gov Additionally, the presence and specific position of the C-ring lactone were found to be essential for activity, as demonstrated through reduction and re-oxidation experiments. nih.gov These findings suggest that similar modifications to the peripheral groups and core ring structures of this compound could yield analogues with enhanced efficacy.

Comparative Analysis of Biological Activities with Related Lignans (B1203133) (e.g., Hypophyllanthin (B190393), Niranthin (B1253582), Nirtetralin)

This compound is often isolated alongside other structurally similar lignans, including hypophyllanthin, niranthin, and nirtetralin (B1678942). frontiersin.org Comparing their biological activities provides valuable SAR insights, as the subtle structural differences between them lead to notable variations in potency and biological effects.

Phyllanthin and hypophyllanthin differ only in the stereochemistry at the C-8 carbon of the butyrolactone ring. This single stereochemical difference, however, can influence their biological profile. For example, in studies on doxorubicin-resistant breast cancer cells (MCF-7/ADR), phyllanthin showed more potent cytotoxicity than hypophyllanthin, with IC₅₀ values of 29.5 ± 0.9 μM and 58.7 ± 1.2 μM, respectively. acs.org Conversely, in an assessment of immunosuppressive activity on lymphocyte proliferation, the related lignan phyltetralin (B1589431) was found to be more potent (IC₅₀ = 1.07 µM) than phyllanthin (IC₅₀ = 1.82 µM).

Niranthin and nirtetralin belong to the same class of lignans and often co-occur with phyllanthin. frontiersin.org Niranthin has demonstrated significant anti-inflammatory and topoisomerase I inhibitory activities. sci-hub.se It inhibits the specific binding of platelet-activating factor (PAF) with an IC₅₀ value of 6.5 μM and inhibits topoisomerase I with an IC₅₀ of 4.86 µM. sci-hub.se Comparative studies have shown that while phyllanthin has well-documented hepatoprotective and anti-hepatitis activities, niranthin stands out for its combination of anti-inflammatory and anxiolytic properties.

The following tables summarize the comparative biological activities based on reported IC₅₀ values.

Table 1: Comparative Cytotoxicity of this compound and Related Lignans An interactive data table showing the half-maximal inhibitory concentration (IC₅₀) of various lignans against different cell lines.

Compound Cell Line Activity IC₅₀ (μM) Reference
Phyllanthin MCF-7/ADR Cytotoxicity 29.5 ± 0.9 acs.org
Hypophyllanthin MCF-7/ADR Cytotoxicity 58.7 ± 1.2 acs.org
Phyllanthin MCF-7 Cytotoxicity 73.4 ± 2.1 acs.org
Hypophyllanthin MCF-7 Cytotoxicity 74.2 ± 1.5 acs.org
Neonirtetralin CHO Cytotoxicity 8.07 nih.gov

| Neonirtetralin | J774 | Cytotoxicity | 6.00 | nih.gov |

Table 2: Comparative Inhibitory Activities of this compound and Related Lignans An interactive data table showing the half-maximal inhibitory concentration (IC₅₀) for various biological targets.

Compound Target/Assay Activity IC₅₀ (μM) Reference
Phyllanthin ROS Generation Inhibition 7.6 frontiersin.org
Phyltetralin Lymphocyte Proliferation Inhibition 1.07
Phyllanthin Lymphocyte Proliferation Inhibition 1.82
Niranthin PAF Binding Inhibition 6.5 sci-hub.se

| Niranthin | Topoisomerase I | Inhibition | 4.86 | |

These comparative data underscore the subtle yet critical role that specific structural features—such as stereochemistry, the nature of the central core, and the substitution patterns on the aromatic rings—play in the biological activity of this compound and its analogues.

Computational Biology and Cheminformatics in Phyllanthine Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets for a compound and estimating the strength of their interaction, often expressed as a binding energy score.

Studies have employed molecular docking to investigate the interaction of phyllanthine and related compounds with a variety of biological targets. For instance, in the context of allergic reactions, the histamine (B1213489) H1 receptor (H1R) is a key target. nih.gov While one study highlighted hypophyllanthin (B190393) as showing favorable binding to the H1R binding site to prevent its activation, related in silico studies have also demonstrated strong binding of this compound to multiple targets. nih.govresearchgate.net Research into the antiallergic potential of phytocompounds has identified that molecules can interact with key residues in the H1R binding site, such as D3.32, Y3.33, W6.48, F6.52, and Y6.51, to inhibit receptor activation. mdpi.comphcogj.com

Beyond allergy, docking studies have explored this compound's potential against a wide array of protein targets implicated in various diseases. These computational analyses, often performed with software like AutoDock Vina, VLifeMDS, and PyRx, have shown that this compound can bind to multiple targets involved in inflammatory hyperalgesia, including COX-2, PGE synthase, TNF-alpha, and IL-1 beta. researchgate.netrjptonline.org Other research has identified aldose reductase, a target for diabetic complications, as having a high affinity for this compound. impactfactor.org The binding affinity is a critical parameter in these studies, with lower binding energy values (more negative) suggesting a more stable and favorable interaction. For example, docking of this compound against the SARS-CoV-2 Spike (S) protein yielded a binding energy of -6.10 kcal/mol. nih.gov

Target ProteinAssociated ConditionThis compound Binding Energy (kcal/mol)Key Interacting Residues (Examples)Software/Method
Histamine H1 Receptor (H1R)Allergy-D3.32, Y3.33, W6.48, F6.52, Y6.51Molecular Docking
Aldose ReductaseDiabetes MellitusHigh Affinity Reported-Molecular Docking, Pharmacophore Modeling
Inflammatory Mediators (COX-2, TNF-alpha, etc.)Chronic PainStrong Binding Reported-VLifeMDS
SARS-CoV-2 S proteinCOVID-19-6.10-AutoDock Vina
Hepatitis C Virus (HCV) NS3/4A ProteaseHepatitis C-His57, Lys136, Ser139AutoDock 4.2

In Silico Analysis of this compound's Drug-Like Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties, offering a rapid and cost-effective way to filter out compounds that are likely to fail in later stages of drug development. nih.gove-century.us

A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. lindushealth.comnih.gov This rule suggests that orally active drugs generally possess certain physicochemical properties. researchgate.net Specifically, a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of ≤ 500 Daltons. lindushealth.com

An octanol-water partition coefficient (log P) of ≤ 5. lindushealth.com

No more than 5 hydrogen bond donors. lindushealth.com

No more than 10 hydrogen bond acceptors. lindushealth.com

In silico analyses of phyllanthin (B192089) have been performed to evaluate its adherence to these principles. These studies are crucial for predicting how the molecule will behave in the human body, such as its ability to be absorbed from the gut and permeate cell membranes. sailife.com Computational tools like admetSAR and SwissADME are used to calculate these properties and predict potential toxicity issues. frontiersin.org Research on phytochemicals from Phyllanthus species, including phyllanthin, has utilized these methods to provide comprehensive ADMET profiles, reinforcing their therapeutic potential. rjptonline.orgnih.gov

PropertyLipinski's GuidelineSignificance
Molecular Weight≤ 500 DaInfluences size-dependent absorption and diffusion across membranes. lindushealth.com
LogP (Lipophilicity)≤ 5Affects solubility, permeability, and binding to plasma proteins. lindushealth.comsailife.com
Hydrogen Bond Donors≤ 5Impacts solubility and ability to cross lipid membranes. lindushealth.com
Hydrogen Bond Acceptors≤ 10Influences solubility and receptor binding. lindushealth.com

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogues

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and exert its activity. acs.orgslideshare.net This "pharmacophore" can then be used as a 3D query in a process called virtual screening. nuvisan.comnvidia.com

Virtual screening involves rapidly searching large databases containing millions of chemical compounds to identify molecules that match the pharmacophore model. nuvisan.commdpi.com This allows researchers to find novel compounds, or "hits," that are structurally different from the original molecule (like this compound) but are predicted to have similar or even superior biological activity. nvidia.com

For this compound, this process holds significant promise. A pharmacophore model could be developed based on the known interactions of this compound with a target, such as aldose reductase. impactfactor.org This model would capture the key features responsible for its binding affinity. Subsequently, this pharmacophore could be used to screen libraries of natural products or synthetic compounds to discover new this compound analogues. mdpi.com These hits can then be further analyzed using molecular docking and ADMET predictions to prioritize the most promising candidates for laboratory synthesis and testing. nih.gov This integrated computational strategy significantly streamlines the search for new lead compounds, reducing the time and cost associated with traditional drug discovery methods. acs.org

Preclinical Pharmacokinetic and Metabolic Investigations of Phyllanthine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Animal Models

Preclinical studies, primarily in rat models, have been conducted to elucidate the ADME profile of phyllanthine. These investigations consistently point towards poor oral absorption and bioavailability.

Regarding its metabolism, while specific in vivo metabolic pathways are not fully detailed in available literature, evidence suggests that this compound interacts with drug-metabolizing enzymes. In vivo studies in rats have shown that extracts of Phyllanthus amarus, rich in this compound, can inhibit cytochrome P450 (CYP450) enzymes. nih.gov This interaction suggests that the liver is a primary site for its metabolic processes. The rapid metabolism is considered a key reason, alongside low solubility, for its poor bioavailability. nih.gov Information on the specific distribution patterns and excretion routes of this compound in preclinical models remains an area for further research.

ParameterValue (at 2.0 mg/kg dose in rats)Reference
Cmax (Maximum Plasma Concentration)11.44 ± 2.17 ng/mL phcogj.com
AUC₀-t (Area Under the Curve)18.07 ± 4.25 h·ng/mL phcogj.com
Tmax (Time to Cmax)0.5 ± 0.2 h phcogj.com
t₁/₂ (Half-life)2.96 ± 0.81 h phcogj.com

Strategies for Enhancing this compound Bioavailability in Experimental Systems (e.g., Liposomal Formulations, Microencapsulation)

Given the challenge of poor oral bioavailability, researchers have explored several formulation strategies to improve the systemic absorption of this compound in experimental settings. These approaches aim to enhance its solubility and protect it from rapid metabolism.

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds, making them effective drug delivery vehicles. nih.gov Studies have focused on developing this compound-loaded liposomes to improve oral delivery. Both conventional and PEGylated (polyethylene glycol-coated) liposomes have been formulated. phcogj.com In one study, the oral bioavailability of this compound in a conventional liposomal formulation was significantly enhanced, as indicated by an Area Under the Curve (AUC) value of 15217.60 ± 987.96 ng·h/mL, compared to 5265.30 ± 275.52 ng·h/mL for the free compound. researchgate.net PEGylated liposomes showed an even greater improvement, with an AUC of 30810.23 ± 2587.96 ng·h/mL. researchgate.net These liposomal formulations demonstrated a sustained-release pattern over 24 hours. phcogj.com

Phospholipid Complexes: Another approach involves creating a complex of this compound with phospholipids. A study comparing the oral administration of a standard Phyllanthus amarus extract (PAE) to a PAE-phospholipid complex (PAE-PC) in rats found a significant improvement in bioavailability. phcogj.com The Cmax for the phospholipid complex was 2.75 times higher than that of the standard extract, and the AUC was 2.29 times greater. phcogj.com This enhancement is attributed to the improved lipophilicity and absorption of the complex.

Microencapsulation: This technique involves enclosing this compound within a polymer-based matrix. A study developed chitosan-based microcapsules containing this compound, which demonstrated a sustained release of over 60% of the compound after 120 hours. researchgate.net This approach not only allows for controlled release but also showed improved biological activity in in vitro assays. researchgate.net

Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids. A SMEDDS formulation of this compound was developed and showed significantly enhanced oral absorption in rats compared to plain this compound. chula.ac.th

Formulation StrategyKey Findings in Rat ModelsReference
Conventional Liposomes Increased AUC from 5265.30 to 15217.60 ng·h/mL. researchgate.net
PEGylated Liposomes Increased AUC to 30810.23 ng·h/mL. researchgate.net
Phospholipid Complex Increased Cmax by 2.75-fold and AUC by 2.29-fold compared to standard extract. phcogj.com
SMEDDS Significantly enhanced oral absorption compared with plain this compound. chula.ac.th

In Vitro Metabolic Stability Studies of this compound

Direct studies measuring the in vitro metabolic stability of this compound by quantifying its depletion over time in systems like liver microsomes or hepatocytes are not extensively reported in the available literature. However, several in vitro studies have investigated the interaction of this compound and its parent plant extracts with key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) family, which provides indirect evidence of its metabolic profile. These studies focus on the potential of this compound to inhibit or induce these enzymes rather than its own rate of metabolism.

An investigation using an alcoholic extract of Phyllanthus amarus on rat liver microsomes demonstrated significant inhibitory activity against several CYP450 isoenzymes. nih.govjst.go.jp The extract showed potent inhibition of CYP1A1, CYP1A2, and CYP2B1/2 at low microgram per milliliter concentrations. nih.gov

Another study explored the effects of pure this compound on the expression of human CYP3A4 in HepG2 cells, a human liver carcinoma cell line. chula.ac.th The results indicated that at a concentration of 25 µM, this compound did not significantly affect the activity or protein level of CYP3A4. chula.ac.th However, it did cause a significant decrease in the mRNA level of CYP3A4, suggesting a potential effect at the transcriptional level. chula.ac.th In contrast, the aqueous extract of P. amarus was found to significantly increase CYP3A4 activity in a time-dependent manner. chula.ac.th

Enzyme System/ModelCompound/ExtractFindingReference
Rat Liver Microsomes P. amarus alcoholic extractInhibition of CYP1A1 (IC₅₀ = 4.6 µg/mL), CYP1A2 (IC₅₀ = 7.725 µg/mL), CYP2B1/2 (IC₅₀ = 4.18 µg/mL) nih.gov
Human Liver Carcinoma Cells (HepG2) This compound (25 µM)No significant effect on CYP3A4 activity or protein levels; significant decrease in CYP3A4 mRNA level. chula.ac.th
Human Liver Carcinoma Cells (HepG2) P. amarus aqueous extract (0.5 mg/mL)Significant, time-dependent increase in CYP3A4 activity. chula.ac.th

Biosynthetic Investigations of Phyllanthine

Proposed Biosynthetic Pathways of Lignans (B1203133) in Phyllanthus Species

The biosynthesis of lignans, including phyllanthine, begins with the shikimate and phenylpropanoid pathways. mdpi.comfrontiersin.org The amino acid L-phenylalanine, derived from the shikimate pathway, serves as the initial precursor. slideshare.netfrontiersin.org

The proposed pathway involves the following key stages:

Formation of Cinnamic Acid Derivatives: The process starts with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govfrontiersin.org This is followed by a series of hydroxylation and methylation reactions to form hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. nih.gov These acids are then activated by conversion to their corresponding Coenzyme A (CoA) thioesters. frontiersin.orgnih.gov

Monolignol Synthesis: These activated acid derivatives are reduced to form monolignols, primarily coniferyl alcohol, which is considered a key precursor for a vast number of lignans. nih.govnih.gov

Dimerization and Lignan (B3055560) Formation: The central step in lignan biosynthesis is the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIRs) and laccase enzymes, which ensure the correct stereochemistry of the resulting compound. nih.govnih.gov This dimerization leads to the formation of pinoresinol (B1678388). nih.gov

Formation of this compound Precursors: Pinoresinol undergoes sequential reductions to form lariciresinol (B1674508) and then secoisolariciresinol (B192356). mdpi.comnih.gov It is widely hypothesized that secoisolariciresinol is a direct precursor to this compound due to their structural similarities. mdpi.comusm.my The leaves of P. niruri have been found to contain seco-lignans like secoisolariciresinol trimethyl ether, further supporting this hypothesis. researchgate.net

The proposed biosynthetic route from the general phenylpropanoid pathway to the specific structure of this compound is an area of active research. The structural similarity between the skeleton of secoisolariciresinol and this compound strongly suggests that this compound is derived from it. usm.my

The following interactive data table summarizes the key precursors in the proposed biosynthetic pathway of this compound.

Compound NameRole in Pathway
L-PhenylalanineInitial amino acid precursor from the shikimate pathway. slideshare.netfrontiersin.org
Cinnamic AcidFormed by the deamination of phenylalanine; a core intermediate. nih.govfrontiersin.org
Coniferyl AlcoholA key monolignol precursor that undergoes dimerization. nih.govnih.gov
PinoresinolThe initial lignan formed from the coupling of two coniferyl alcohol units. nih.gov
LariciresinolAn intermediate formed from the reduction of pinoresinol. mdpi.comnih.gov
SecoisolariciresinolA key dibenzylbutane lignan hypothesized to be the direct precursor to this compound. mdpi.comusm.my

Enzymatic Transformations Involved in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, each catalyzed by specific enzymes. Transcriptome analyses of P. amarus have identified numerous genes encoding enzymes involved in the phenylpropanoid and lignan biosynthetic pathways. frontiersin.org

Key enzymes in the pathway include:

Phenylalanine Ammonia-Lyase (PAL): This is the rate-limiting enzyme that catalyzes the first step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. frontiersin.orgnih.gov Its activity is a crucial control point for the flow of carbon into lignan synthesis. nih.gov

Cinnamic Acid 4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to form p-coumaric acid. nih.govfrontiersin.org

4-Coumarate-CoA Ligase (4CL): 4CL is a key enzyme that activates cinnamic acid and its derivatives by forming their corresponding CoA thioesters, preparing them for downstream reactions. frontiersin.orgnih.gov The 4CL3 gene, in particular, has been implicated in the pathway leading to this compound precursors. mdpi.com

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): These enzymes work in sequence to reduce the activated CoA thioesters to their corresponding monolignols, such as coniferyl alcohol. nih.gov

Dirigent Proteins (DIRs) and Laccases: These proteins guide the stereospecific dimerization of coniferyl alcohol radicals to form pinoresinol, preventing the formation of other random coupling products. nih.govnih.gov

Pinoresinol-Lariciresinol Reductase (PLR): Following the formation of pinoresinol, PLR catalyzes the two sequential, stereospecific reductions that produce lariciresinol and then secoisolariciresinol. mdpi.comfrontiersin.org The expression of the PLR gene is considered a significant step in the biosynthesis of this compound's precursor. mdpi.com Transcriptome analysis of P. amarus leaves has revealed sequences with high similarity to PLR. frontiersin.org

Secoisolariciresinol Dehydrogenase (SDH): While its direct role in this compound synthesis is not fully elucidated, this class of enzyme is known to catalyze the conversion of secoisolariciresinol to other lignans like matairesinol (B191791) and is involved in pathways to important plant defense molecules. acs.org Further modifications by other enzymes, such as methyltransferases, are required to convert secoisolariciresinol into the final this compound structure.

The following interactive data table lists the key enzymes and their functions in the biosynthesis of this compound.

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid. frontiersin.orgnih.gov
Cinnamic Acid 4-HydroxylaseC4HConverts cinnamic acid to p-coumaric acid. nih.govfrontiersin.org
4-Coumarate-CoA Ligase4CLActivates hydroxycinnamic acids by forming CoA thioesters. frontiersin.orgnih.gov
Cinnamoyl-CoA ReductaseCCRReduces cinnamoyl-CoA esters to cinnamaldehydes. nih.gov
Cinnamyl Alcohol DehydrogenaseCADReduces cinnamaldehydes to monolignols (e.g., coniferyl alcohol). nih.gov
Dirigent ProteinDIRMediates stereoselective coupling of monolignols. nih.govnih.gov
Pinoresinol-Lariciresinol ReductasePLRCatalyzes the sequential reduction of pinoresinol to secoisolariciresinol. mdpi.comfrontiersin.org
Secoisolariciresinol DehydrogenaseSDHOxidizes secoisolariciresinol to other lignans; related enzymes likely modify the precursor. acs.org

Challenges, Research Gaps, and Future Directions in Phyllanthine Research

Need for Comprehensive Mechanistic Elucidation of Phyllanthine's Bioactivities

While numerous studies have documented the various bioactivities of this compound, a deep and comprehensive understanding of the underlying molecular mechanisms is often lacking. frontiersin.org Much of the existing research has relied on crude plant extracts, making it difficult to attribute specific effects to this compound alone and to understand its precise molecular targets. frontiersin.orgfrontiersin.org

Initial studies have shown that this compound can protect rat hepatocytes from toxicity induced by substances like carbon tetrachloride and galactosamine. oup.com It has also been found to downregulate the TGF-β1 signaling pathway, suggesting an anti-fibrotic effect. mdpi.comwindows.net In the context of the immune system, this compound has demonstrated inhibitory effects on the chemotaxis of human neutrophils and has been shown to be a potent inhibitor of reactive oxygen species (ROS) generation. frontiersin.org Furthermore, it has been observed to interfere with the SIRT1/Akt pathway and suppress the N-cadherin/β-catenin axis in cancer cells. acs.org

However, these findings represent only the initial steps. Future research must move beyond broad observations to pinpoint the specific signaling pathways, enzymes, and receptors that this compound interacts with to exert its effects. A thorough elucidation of these mechanisms is essential for predicting its efficacy and potential side effects, and for the rational design of this compound-based therapies.

Exploration of Synergistic Effects with Other Phytoconstituents Present in Phyllanthus Extracts

Phyllanthus extracts contain a complex mixture of phytochemicals, including other lignans (B1203133) like hypophyllanthin (B190393), flavonoids, tannins, and alkaloids. embrapa.bracademicjournals.org The observed therapeutic effects of these extracts are likely not due to this compound alone but may result from synergistic or additive interactions between these various compounds. nih.govphytopharmajournal.com

For instance, studies have shown that the hepatoprotective effect of Phyllanthus extracts may be enhanced by the combined action of its bioactive constituents. nih.gov The presence of other phytochemicals can enhance certain bioactivities of compounds like hypophyllanthin, a phenomenon attributed to synergy. nih.gov Research has also demonstrated that combining phyllanthin (B192089) with curcumin (B1669340) can lead to enhanced cytotoxic effects in breast cancer cell lines, suggesting a potential for combination therapies. humanjournals.com Similarly, a synergistic relationship has been observed between Phyllanthus niruri extracts and the antibiotic gentamicin (B1671437) against methicillin-resistant Staphylococcus aureus (MRSA). journalejmp.com

A significant research gap exists in systematically studying these interactions. Future investigations should focus on combining purified this compound with other isolated phytoconstituents from Phyllanthus to identify synergistic or antagonistic effects. Understanding these interactions is crucial for developing potent and effective herbal formulations and for potentially reducing the required doses of individual compounds, thereby minimizing potential side effects. humanjournals.com

Development of Standardized this compound-Rich Extracts for Robust Preclinical Studies

Contradictory outcomes in past research and clinical trials using Phyllanthus amarus highlight the critical need for standardization. nih.govnih.gov To ensure the reliability and reproducibility of preclinical data, it is imperative to develop and utilize standardized extracts with a consistent and quantified amount of this compound. frontiersin.orgnih.govnih.gov High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are analytical techniques that can be employed for the quantification and standardization of this compound in extracts. nih.govnih.gov

The use of such standardized, this compound-rich extracts in all preclinical investigations is essential for generating robust and comparable data, which is a prerequisite for advancing to clinical trials. frontiersin.orgfrontiersin.org

Advanced In Vitro and In Vivo Model Systems for Mechanistic Research

Much of the initial research on this compound's bioactivities has been conducted using basic in vitro models, such as cell lines, and conventional in vivo animal models. oup.commdpi.com While these studies have provided valuable preliminary data, more sophisticated models are needed to delve deeper into the mechanisms of action.

For example, to study its hepatoprotective effects, researchers have used models of carbon tetrachloride (CCl4)-induced hepatotoxicity in mice and human hepatoma HepG2 cell lines. nih.govnih.gov While useful, these models may not fully replicate the complexity of human liver diseases. Future research should incorporate more advanced models such as:

Three-dimensional (3D) cell cultures and organoids: These models more closely mimic the physiological environment of tissues and can provide more accurate insights into cellular responses and drug efficacy.

Genetically engineered animal models: These models can be designed to have specific genetic alterations that are relevant to human diseases, allowing for a more targeted investigation of this compound's effects on specific pathways.

Humanized animal models: These are models in which human cells or tissues are implanted, providing a platform to study the effects of compounds in a more human-relevant context.

The use of these advanced model systems will enable a more detailed and accurate understanding of how this compound functions at the cellular and organismal levels, bridging the gap between preclinical findings and potential clinical applications. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Studies

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological effects of this compound. frontiersin.orguninet.edunih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, respectively. humanspecificresearch.orgresearchgate.net

By applying these technologies, researchers can move beyond studying single molecules or pathways and gain a holistic view of the cellular response to this compound treatment. nih.govhumanspecificresearch.org For example:

Proteomics can identify the full spectrum of proteins that are altered in response to this compound, revealing its direct and indirect targets. uninet.edumdpi.com

Metabolomics can map the changes in metabolic pathways, providing insights into how this compound affects cellular metabolism. uninet.edumdpi.com

Transcriptomics can reveal the changes in gene expression that are induced by this compound, helping to elucidate the upstream signaling events. humanspecificresearch.org

Integrating these omics datasets can provide a comprehensive picture of this compound's mechanism of action, identify novel biomarkers of its activity, and facilitate the discovery of new therapeutic applications. frontiersin.orguninet.edu This approach has the potential to significantly accelerate the translation of basic research on this compound into clinically relevant outcomes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for isolating and characterizing phyllanthine from plant extracts?

  • Methodological Guidance :

  • Isolation : Use column chromatography (e.g., silica gel or HPLC) for preliminary separation, guided by bioactivity assays .
  • Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm structure. Compare spectral data with published references (e.g., Phyllanthus niruri studies) .
  • Purity Assessment : Validate via HPLC-DAD/UV with ≥95% purity thresholds, adhering to ICH guidelines for phytochemical standardization .

Q. How can researchers establish baseline bioactivity profiles for this compound?

  • Experimental Design :

  • In vitro assays : Start with cell-free systems (e.g., enzyme inhibition assays for kinases or proteases) to minimize confounding cellular variables .
  • Dose-Response Curves : Use at least five concentrations (e.g., 1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., α-tocopherol for antioxidant assays) .
  • Replication : Perform triplicate runs with independent replicates to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in this compound’s reported mechanisms of action?

  • Conflict Analysis Framework :

  • Target Selection : Prioritize high-confidence targets (e.g., kinases with docking scores ≤-6.0 kcal/mol) over low-affinity interactions .
  • Validation : Combine in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Contradiction Mitigation : Cross-reference docking results (e.g., AutoDock Vina outputs) with kinetic assays to distinguish competitive vs. allosteric inhibition .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics in vivo?

  • Methodological Recommendations :

  • Animal Models : Use pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma/tissue levels. Include a time-course analysis (0–24 hrs) .
  • Metabolite Profiling : Apply UPLC-QTOF-MS to identify phase I/II metabolites, referencing databases like METLIN .
  • Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Data Interpretation Protocol :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum batch) and validate via STR profiling .
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify cell line-specific signaling pathways affected by this compound .
  • Meta-Analysis : Compare cytotoxicity data across studies using standardized metrics (e.g., IC₅₀ normalized to cell doubling time) .

Methodological Tables

Table 1 : Key Docking Scores for this compound and Analogues (Adapted from )

CompoundDocking Score (kcal/mol)Target Protein
This compound-5.6Cyclin-dependent kinase
Rutin-6.6Tyrosine kinase
Quercetin-6.8MAP kinase

Table 2 : Minimum Characterization Requirements for New this compound Derivatives

ParameterMethodAcceptance Criteria
PurityHPLC-UV≥95%
Structural Proof¹H/¹³C NMR, HRMSFull spectral match
SolubilityDynamic Light Scattering≤50 nm particle size

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.